6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacid 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18144718
InChI: InChI=1S/C22H21NO5/c24-20(25)22-11-14(9-10-28-22)23(13-22)21(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25)
SMILES:
Molecular Formula: C22H21NO5
Molecular Weight: 379.4 g/mol

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacid

CAS No.:

Cat. No.: VC18144718

Molecular Formula: C22H21NO5

Molecular Weight: 379.4 g/mol

* For research use only. Not for human or veterinary use.

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacid -

Specification

Molecular Formula C22H21NO5
Molecular Weight 379.4 g/mol
IUPAC Name 6-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid
Standard InChI InChI=1S/C22H21NO5/c24-20(25)22-11-14(9-10-28-22)23(13-22)21(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25)
Standard InChI Key VZAOMMLFHGMQFR-UHFFFAOYSA-N
Canonical SMILES C1COC2(CC1N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Introduction

6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid is a complex organic compound that belongs to the class of bicyclic carboxylic acid derivatives. It features a unique structural arrangement with both nitrogen and oxygen heteroatoms, making it an interesting subject for studies in organic synthesis and pharmacology.

Structural Features

This compound is characterized by its bicyclic system, which includes an oxa (oxygen-containing) bridge and an azabicyclic component (nitrogen-containing). The fluorenylmethoxycarbonyl group attached to the molecule contributes to its lipophilicity and stability. The structural complexity of this compound is a key factor in its potential applications in medicinal chemistry.

Synthesis

The synthesis of 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid typically involves multi-step organic reactions. These processes require careful control of reaction conditions, including temperature, pressure, and solvent selection, to optimize yield and purity. Detailed technical information about these reactions is often proprietary or found in specialized literature.

Related Compounds

Other compounds featuring the fluorenylmethoxycarbonyl (Fmoc) group, such as 8-[(9H-Fluoren-9-ylmethoxy)carbonylamino]-3,6-dioxa-n-octanoic acid, are used in peptide synthesis and bioscience applications. These compounds highlight the versatility of Fmoc-protected derivatives in various chemical and biological applications .

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